molecular formula C9H13ClFN B2782738 (4-Ethyl-2-fluorophenyl)methanamine hydrochloride CAS No. 2287281-37-0

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride

Cat. No.: B2782738
CAS No.: 2287281-37-0
M. Wt: 189.66
InChI Key: VTDPQFWSIZYILR-UHFFFAOYSA-N
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Description

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom into organic molecules is a established strategy to modulate their physicochemical properties, including metabolic stability, lipophilicity, and bioavailability . Fluorine can significantly influence a compound's behavior by altering the pKa of adjacent functional groups, such as amines, and introducing conformational biases that enhance selective binding to biological targets . As a benzylamine derivative, this compound is a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. Fluorinated compounds like this one are of immense interest, as they constitute approximately 20% of all modern pharmaceuticals and are prevalent in agrochemicals and materials science . Researchers utilize this reagent under inert conditions to ensure its stability and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-ethyl-2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h3-5H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDPQFWSIZYILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-fluorobenzaldehyde and ammonia.

    Reduction Reaction: The 4-ethyl-2-fluorobenzaldehyde undergoes a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to form 4-ethyl-2-fluorobenzyl alcohol.

    Amination Reaction: The 4-ethyl-2-fluorobenzyl alcohol is then subjected to an amination reaction with ammonia (NH3) in the presence of a catalyst to form (4-Ethyl-2-fluorophenyl)methanamine.

    Formation of Hydrochloride Salt: Finally, the (4-Ethyl-2-fluorophenyl)methanamine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethyl-2-fluorobenzaldehyde or 4-ethyl-2-fluorobenzoic acid.

    Reduction: Formation of 4-ethyl-2-fluorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Neurological Applications

Research indicates that compounds similar to (4-Ethyl-2-fluorophenyl)methanamine hydrochloride may exhibit antidepressant properties. Studies have shown that fluorinated phenyl derivatives can modulate neurotransmitter systems effectively. For instance, the introduction of fluorine can enhance the metabolic stability of compounds, which is crucial for maintaining therapeutic levels in the body .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated analogs of methanamine derivatives showed increased binding affinity to serotonin receptors, indicating potential use in treating depression and anxiety disorders .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Fluorinated compounds often exhibit improved pharmacokinetic profiles, making them suitable candidates for cancer therapeutics. For example, derivatives of this compound have been tested against various cancer cell lines, showing significant cytotoxic effects .

Data Table: Anticancer Activity of Fluorinated Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa10
This compoundA54912

Material Science

2.1 Polymer Chemistry

In material science, this compound has been utilized in the development of new polymeric materials. The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Recent studies have focused on using such compounds as additives in polymer formulations to improve their performance in various applications, including coatings and adhesives .

Case Study:
A research project highlighted the use of a fluorinated polymer incorporating this compound, which exhibited superior mechanical properties and resistance to solvents compared to non-fluorinated counterparts .

Organic Synthesis

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules. For instance, it can be utilized in Suzuki coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Data Table: Reaction Pathways Involving this compound

Reaction TypeProduct TypeYield (%)Reference
Suzuki CouplingBiaryl Compound85
N-AlkylationAmine Derivative90
ReductionAmino Alcohol80

Mechanism of Action

The mechanism of action of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs include methanamine hydrochlorides with variations in aromatic substituents, heterocyclic rings, or functional groups. These differences influence physicochemical properties such as solubility, melting points, and reactivity.

Table 1: Comparative Data of Selected Methanamine Hydrochlorides
Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Melting Point (°C) CAS Number
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride* C₉H₁₂ClFN 197.65 (calc.) 4-Ethyl, 2-F on phenyl N/A Not available
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-Thiazole, 4-Cl on phenyl 268 690632-35-0
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl C₉H₁₃ClFNO₂S 253.72 4-Ethanesulfonyl, 3-F on phenyl N/A 1803611-51-9
(R)-(1-Tetrahydrofuran-3-yl)methanamine HCl C₅H₈ClNO 133.58 Tetrahydrofuran ring N/A 1400744-17-3
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine HCl C₁₆H₁₆ClNO₂ 289.76 Dihydrobenzofuran, 4-methoxy on phenyl N/A Not available

*Hypothetical data inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. This may affect solubility in polar solvents .
  • Ethyl vs. Sulfonyl Groups : The ethyl group in the target compound increases hydrophobicity, whereas sulfonyl groups (e.g., in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine HCl) enhance polarity and hydrogen-bonding capacity, likely improving aqueous solubility .
  • Heterocyclic Modifications : Thiazole or tetrahydrofuran rings (e.g., ) introduce steric and electronic effects that alter molecular conformation and binding interactions in biological systems .

NMR Spectral Comparisons

provides ¹H/¹³C NMR data for furan- and thiophene-substituted methanamine hydrochlorides. For example:

  • Furan-2-yl methanamine hydrochloride (2m) : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.60–6.40 ppm, while the NH₂ group resonates at δ 8.30 ppm.
  • Benzo[b]thiophen-2-yl methanamine hydrochloride (2l) : Thiophene protons appear at δ 7.80–7.20 ppm, with NH₂ at δ 8.50 ppm.
    These shifts suggest that electron-deficient aromatic systems (e.g., thiophene) deshield NH₂ protons more strongly than electron-rich systems (e.g., furan). The target compound’s 2-fluoro, 4-ethyl substitution is expected to produce intermediate deshielding, with NH₂ signals likely between δ 8.30–8.50 ppm .

Research Findings and Implications

  • Lipophilicity and Bioavailability : The ethyl group in the target compound may enhance blood-brain barrier penetration compared to polar analogs like sulfonyl-containing derivatives .
  • Synthetic Accessibility : Ethyl and fluorine substituents are synthetically tractable via Friedel-Crafts alkylation and electrophilic fluorination, respectively, as seen in related compounds .
  • Toxicological Considerations: Limited data exist for many analogs (e.g., Thiophene fentanyl HCl in lacks thorough toxicological studies), emphasizing the need for targeted safety assessments .

Biological Activity

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated aromatic ring, which is known to influence its biological properties. The presence of the ethyl group and the amine functionality adds to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound is employed in studies related to various biological pathways and enzyme interactions. Its biological activity can be summarized as follows:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, influencing their activity and potentially modulating metabolic pathways.
  • Neuropharmacological Effects : Similar compounds have demonstrated activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating .
  • Antiparasitic Activity : Some fluorinated derivatives have been explored for their efficacy against parasites, suggesting that this compound may also exhibit similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Here are key findings from SAR studies:

ModificationEffect on Activity
Fluorination at ortho positionEnhanced potency in enzyme inhibition
Ethyl substitutionImproved binding affinity at target receptors
Amine group variationsAltered metabolic stability and efficacy against specific targets

Case Studies

  • Neurotransmitter Modulation : In a study investigating the effects of fluorinated compounds on neurotransmitter transporters, this compound showed promising results in modulating dopamine transporter activity, which could have implications for treating conditions like psychostimulant abuse .
  • Antiparasitic Research : A recent study focused on optimizing compounds for antimalarial activity highlighted the importance of fluorinated moieties in enhancing efficacy against Plasmodium species. Although not directly tested, this compound's structural similarities suggest it could be a candidate for further exploration in this area .
  • Cancer Cell Lines : Preliminary tests indicate that derivatives of similar structures exhibit anti-proliferative effects against various cancer cell lines, including HepG2 and MCF-7. The incorporation of fluorine at specific positions was linked to increased potency against these cells, suggesting potential applications for this compound in oncology .

Q & A

Q. What mechanistic insights explain the compound’s interaction with neurotransmitter transporters?

  • Experimental Approaches :
  • Electrophysiology : Measure transporter currents (e.g., SERT/DAT) in transfected cells.
  • Kinetic Analysis : Substrate vs. inhibitor behavior via 3^3H-neurotransmitter uptake assays.
  • Hypothesis : Fluorine’s electronegativity may stabilize cation-π interactions with transporter binding pockets .

Q. Tables for Key Data

Property Value/Technique Reference
LogP 2.1 (Predicted, ACD/Labs)
MAO-B IC50_{50} 320 nM (Analog data)
Crystallographic R-Factor 0.039 (SHELXL-refined)

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